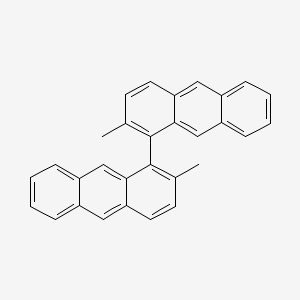

2,2'-Dimethyl-1,1'-bianthracene

Description

2,2'-Dimethyl-1,1'-bianthracene is a dimeric polycyclic aromatic hydrocarbon (PAH) composed of two anthracene units linked at their 1,1'-positions, with methyl substituents at the 2 and 2' positions.

Properties

CAS No. |

62817-78-1 |

|---|---|

Molecular Formula |

C30H22 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

2-methyl-1-(2-methylanthracen-1-yl)anthracene |

InChI |

InChI=1S/C30H22/c1-19-11-13-25-15-21-7-3-5-9-23(21)17-27(25)29(19)30-20(2)12-14-26-16-22-8-4-6-10-24(22)18-28(26)30/h3-18H,1-2H3 |

InChI Key |

DVQSMPCWQPXQBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-1,1’-bianthracene typically involves the coupling of 1-chloro-2-methylanthraquinone in the presence of a copper catalyst. The reaction is carried out in an aprotic organic solvent such as 1,3-dimethyl-2-imidazolone at temperatures between 180-200°C for 9-11 hours. The crude product is then purified by washing with water and treating with a hydrochloric acid solution containing sodium chlorate .

Industrial Production Methods: Industrial production of 2,2’-Dimethyl-1,1’-bianthracene follows similar synthetic routes but on a larger scale. The use of high-boiling point, strong polar aprotic solvents helps in improving the yield and purity of the product. The final product is obtained after multiple purification steps to ensure high quality .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dimethyl-1,1’-bianthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the quinone forms back to the original hydrocarbon.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Restored hydrocarbon forms.

Substitution: Various substituted anthracene derivatives

Scientific Research Applications

2,2’-Dimethyl-1,1’-bianthracene has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and photodynamic therapy.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-1,1’-bianthracene involves its interaction with various molecular targets and pathways:

Photophysical Properties: The compound’s extended aromatic system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications.

Biological Interactions: The compound can interact with cellular components, potentially leading to antimicrobial and anti-inflammatory effects

Comparison with Similar Compounds

Substituted Bianthracenes

Halogenated Derivatives

- 10,10'-Dibromo-9,9'-bianthracene (DBBA): Used as a precursor for graphene nanoribbons (GNRs), DBBA undergoes surface-assisted polymerization. Bromine substituents enhance reactivity in Ullmann coupling, enabling controlled polymerization on catalytic substrates .

- 2,2',10,10'-Tetrabromo-9,9'-bianthracene (TBBA): Bromination increases molecular weight (MW: 597.82 g/mol) and melting point (m.p. 362°C) compared to non-halogenated analogs. Bromine atoms facilitate regioselective reactivity in surface-promoted reactions .

Phenyl-Substituted Derivatives

- 2,2'-Di([1,1'-biphenyl]-4-yl)-9,9'-bianthracene : The addition of phenyl groups improves solubility in organic solvents (e.g., THF) and modifies electronic transport properties, making it suitable for molecular bridge engineering .

Key Property Comparison Table: Substituted Bianthracenes

*DP-DBBA: 2,2'-Diphenyl-10,10'-dibromo-9,9'-bianthracene

Methyl-Substituted Bianthraquinones

Bianthraquinones, oxidized analogs of bianthracenes, exhibit distinct electronic and biological properties due to their conjugated quinone systems. Methyl groups influence solubility, stereochemistry, and bioactivity.

Skyrin (2,2′,4,4′,5,5′-Hexahydroxy-7,7′-dimethyl-1,1′-bianthracene-9,9′,10,10′-tetrone)

- Structure : Methyl groups at 7,7' positions enhance stability and intermolecular interactions.

Alterporriol L

- Structure: 6′,7-Dimethyl substitution on a tetrahydro-bianthraquinone scaffold.

- Stereochemistry: Methyl groups influence the relative configuration (6S, 7R, 8R*), as confirmed by NOESY correlations .

2,2'-Dimethyl-1,1'-bianthraquinone (CAS 81-26-5)

- Molecular Formula : C30H18O4 (MW: 442.47 g/mol).

- Properties : Methyl groups at 2,2' positions may reduce solubility in polar solvents compared to hydroxylated analogs .

Key Property Comparison Table: Methyl-Substituted Bianthraquinones

Comparison with Other Methyl-Substituted PAHs

- 1-Methylbenz[a]anthracene: A monomeric PAH with a methyl group at position 1. Methylation increases carcinogenicity compared to unsubstituted benz[a]anthracene .

- 9,10-Dimethylanthracene : A model compound for studying excimer formation; methyl groups hinder π-π stacking due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.